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Compound of Interest

Compound Name: 2-Methoxy-4-methylpyrimidine

CAS No.: 14001-60-6

Cat. No.: B014946 Get Quote

Executive Summary
2-Methoxy-4-methylpyrimidine is a functionalized heterocyclic core frequently utilized as a

pharmacophore in medicinal chemistry and as a key intermediate in the synthesis of

agrochemicals (e.g., sulfonylurea herbicides).[1] Its structural integrity is defined by the

pyrimidine ring's electron-deficient nature, modified by the electron-donating methoxy group at

the C2 position and the inductive methyl group at C4.

This guide standardizes the spectroscopic identification of this compound across Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

providing a self-validating analytical framework.
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Property Data

IUPAC Name 2-Methoxy-4-methylpyrimidine

CAS Number 14001-60-6

Molecular Formula

C

H

N

O

Molecular Weight 124.14 g/mol

Appearance
Colorless to pale yellow liquid or low-melting

solid

Boiling Point 108–110 °C at 70 mmHg

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5][6][7][8][9]
Mechanistic Insight & Assignment Logic
The NMR spectrum of 2-Methoxy-4-methylpyrimidine is governed by the interplay between

the electron-withdrawing nitrogen atoms of the ring and the electron-donating resonance effect

of the methoxy group.

Shielding at C5: The methoxy group at C2 exerts a strong mesomeric effect (+M), pushing

electron density into the ring. This density is delocalized primarily to the nitrogen atoms and

the C5 carbon. Consequently, the proton at H5 is significantly shielded relative to

unsubstituted pyrimidine.

Deshielding at C6: The proton at H6 is adjacent to a ring nitrogen (N1). The inductive

withdrawal (-I) of the nitrogen deshields this proton, shifting it downfield.

Coupling (
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): The vicinal coupling between H5 and H6 is characteristic of the pyrimidine ring, typically
ranging from 5.0 to 5.5 Hz.

Predicted H NMR Data (400 MHz, CDCl )

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

H6 8.25 – 8.35 Doublet (d) 1H -to-Nitrogen

(Deshielded)

H5 6.70 – 6.80 Doublet (d) 1H
-to-Nitrogen,

shielded by

OMe

-OCH 3.95 – 4.00 Singlet (s) 3H -

Methoxy

attached to

heteroaromati

c

-CH 2.40 – 2.45 Singlet (s) 3H -
Methyl on

aromatic ring

Predicted C NMR Data (100 MHz, CDCl )
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Position
Shift (

, ppm)
Type Assignment Logic

C2 ~165.0 C
Attached to Oxygen

and 2 Nitrogens

(Deshielded)

C4 ~168.0 C Attached to Methyl

and Nitrogen

C6 ~158.0 CH Adjacent to Nitrogen

C5 ~115.0 CH

Shielded by

resonance from C2-

OMe

-OCH ~54.0 CH Methoxy carbon

-CH ~24.0 CH Methyl carbon

Structural Logic Visualization
The following diagram illustrates the electronic influences dictating the chemical shifts.

Methoxy Group (C2)
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H5 Proton
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Ring Nitrogens
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(J ~ 5.2 Hz)

Click to download full resolution via product page

Figure 1: Electronic effects governing the

H NMR chemical shifts of 2-Methoxy-4-methylpyrimidine.

Mass Spectrometry (MS)[7][11]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b014946?utm_src=pdf-body-img
https://www.benchchem.com/product/b014946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization & Fragmentation
In Electron Ionization (EI, 70 eV), the molecular ion (

) is distinct. The fragmentation pattern is driven by the stability of the pyrimidine ring and the
lability of the methoxy substituent.

Molecular Ion (

): m/z 124 (Base peak or high intensity).

Loss of Formaldehyde (

): A characteristic rearrangement for methoxy-heterocycles involving the transfer of a
hydrogen from the methoxy group to the ring nitrogen, followed by the expulsion of
formaldehyde (30 Da). This results in m/z 94 (2-hydroxypyrimidine tautomer).

Loss of Methyl Radical (

): Cleavage of the methyl group or the methoxy-methyl results in m/z 109.

Ring Cleavage (RDA): Retro-Diels-Alder reactions are less common in simple pyrimidines

but loss of HCN (27 Da) is standard.

Key MS Peaks
m/z Ion Identity Mechanism

124
Molecular Ion (Stable aromatic

system)

123
Loss of H radical (benzylic-

type stabilization)

109
Loss of methyl radical (from

OMe or C4-Me)

95 Complex ring fragmentation

94
Loss of Formaldehyde

(Rearrangement)

53 Ring Fragment Breaking of the pyrimidine core
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Fragmentation Pathway Diagram

Molecular Ion
[M]+ m/z 124

[M - CH3]+
m/z 109

- CH3• (15)

[M - CH2O]+
m/z 94

(Rearrangement)

- CH2O (30)
(H-transfer to N)

Ring Cleavage
[M - HCN - CO]+

- HCN (27)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI-MS for 2-methoxy-pyrimidines.

Infrared (IR) Spectroscopy[7][12][13]
The IR spectrum serves as a rapid "fingerprint" validation. The absence of O-H (broad, >3200

cm

) and N-H stretches confirms the O-alkylation over N-alkylation (a common impurity issue in
synthesis).
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Frequency (cm

)
Vibration Mode Functional Group

3000 – 3100
C-H Stretch (sp

)
Aromatic Ring Protons

2850 – 2980
C-H Stretch (sp

)
Methyl / Methoxy groups

1580 – 1600 C=N Stretch Pyrimidine Ring (Strong)

1550 – 1570 C=C Stretch Aromatic Skeleton

1250 – 1300 C-O Stretch (Asym) Aryl Alkyl Ether (Ar-O-C)

1020 – 1050 C-O Stretch (Sym) Methoxy group

800 – 850 C-H Bending (OOP) Adjacent Hydrogens (H5/H6)

Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), follow these standardized sample

preparation protocols.

NMR Sample Preparation
Objective: Eliminate concentration effects and solvent impurities.

Solvent Selection: Use Chloroform-d (CDCl

, 99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube

to remove inorganic salts (common if synthesized via nucleophilic substitution).

Acquisition:
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H: 16 scans, 1s relaxation delay.

C: 256–512 scans, proton-decoupled.

GC-MS Analysis
Objective: Verify purity and molecular mass.

Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).

Method:

Inlet: 250 °C, Split 20:1.

Oven: 60 °C (hold 1 min)

20 °C/min

280 °C.

Flow: 1.0 mL/min (He).

Detection: EI source at 70 eV; Scan range 40–400 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. echemi.com [echemi.com]

2. 2-Methoxy-4-methylpyrimidine - Lead Sciences [lead-sciences.com]

To cite this document: BenchChem. [Spectroscopic Profiling of 2-Methoxy-4-
methylpyrimidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014946#spectroscopic-data-for-2-methoxy-4-
methylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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